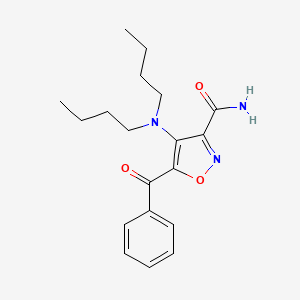
3-Isoxazolecarboxamide, 5-benzoyl-4-(dibutylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide, focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are being explored to address the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide include other isoxazole derivatives such as:
- 3,4,5-Trisubstituted isoxazoles
- 4,5-Disubstituted isoxazoles
- Isoxazole-4-carbaldehydes
Uniqueness
What sets 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide apart from other isoxazole derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
647862-52-0 |
|---|---|
Fórmula molecular |
C19H25N3O3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
5-benzoyl-4-(dibutylamino)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-3-5-12-22(13-6-4-2)16-15(19(20)24)21-25-18(16)17(23)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H2,20,24) |
Clave InChI |
WBPVVWAXZUYIGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=C(ON=C1C(=O)N)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


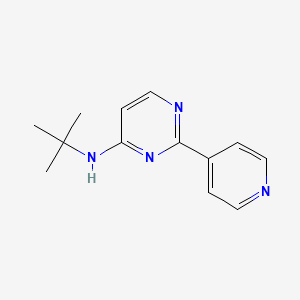
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
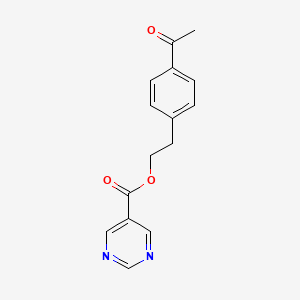
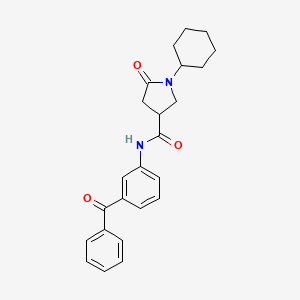
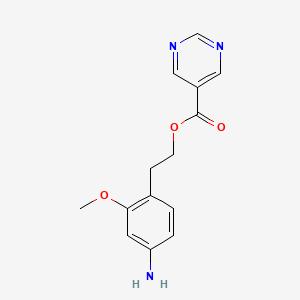
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
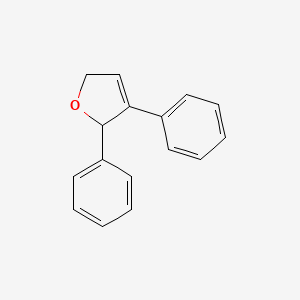

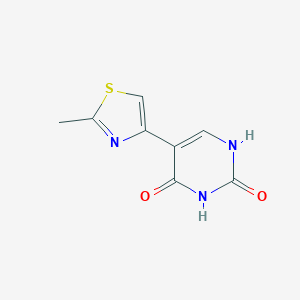
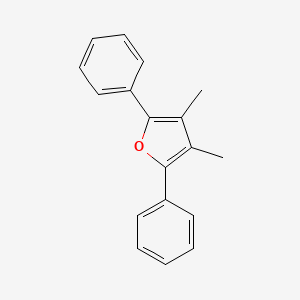
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
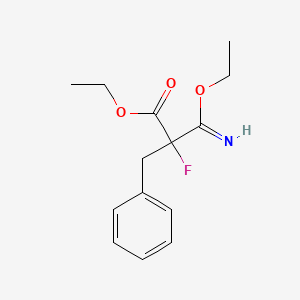
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
